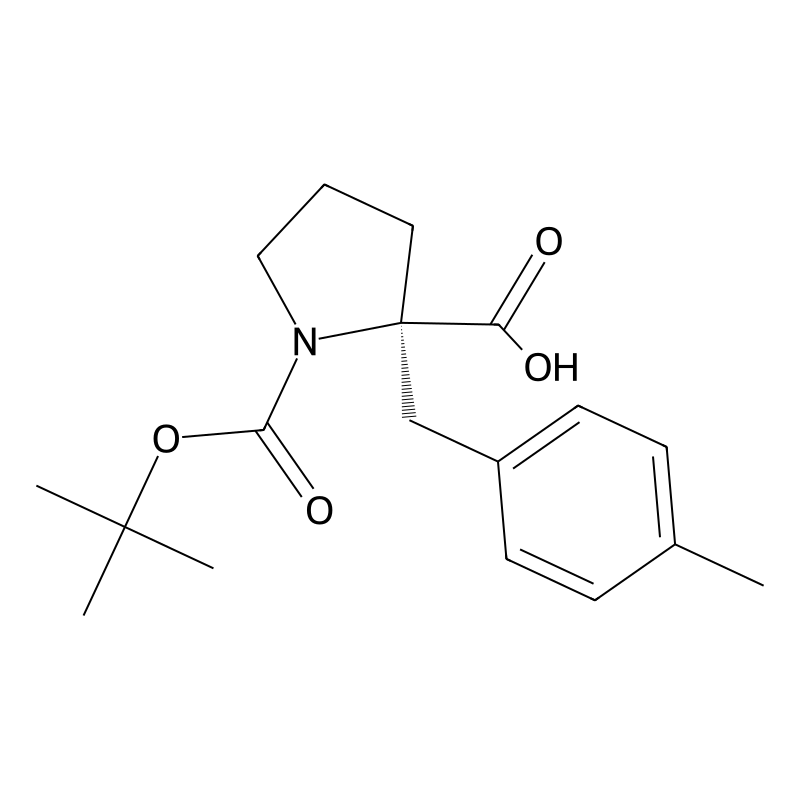

(R)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

This molecule contains a protected amino acid unit, (R)-4-(p-methylbenzyl)-L-proline, with a tert-butoxycarbonyl (Boc) protecting group. In organic chemistry, Boc groups are commonly used to protect the amino group of amino acids during peptide synthesis. This allows for the controlled formation of peptide bonds between different amino acids. The Boc group can be selectively removed under specific conditions to reveal the free amino group for further reactions.

Sources for Peptide Synthesis application:

- GlpBio: product description for (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid (though the stereochemistry is slightly different, the core structure and application remain similar).

Asymmetry Catalysis

The molecule's structure also possesses a chiral center, which makes it a potential candidate for use in asymmetric catalysis. Asymmetric catalysis refers to reactions that produce a specific enantiomer (mirror image) of a molecule in greater yield compared to its counterpart. The chiral environment of (R)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid could potentially influence the outcome of certain reactions, favoring the formation of a specific enantiomer.

Sources for Asymmetry Catalysis application:

- Scientific articles discussing the use of chiral proline derivatives in asymmetric catalysis can be found through scholarly databases like ScienceDirect or ACS Publications. However, due to the specific nature of this research area, finding detailed information on this particular molecule's application might require further exploration of recent scientific literature.

(R)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid is a chiral compound characterized by its unique pyrrolidine structure, which contains a tert-butoxycarbonyl protective group and a 4-methylbenzyl substituent. This compound is part of a larger class of pyrrolidine derivatives that are often investigated for their potential pharmaceutical applications due to their ability to mimic amino acids and their involvement in various biological processes. The presence of the tert-butoxycarbonyl group serves as a protective moiety that can be removed under specific conditions, facilitating further chemical transformations and functionalization.

- Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters.

- Decarboxylation: Under certain conditions, the carboxylic group can be removed, leading to the formation of a pyrrolidine derivative.

- Amide Formation: The carboxylic acid can react with amines to form amides, which are significant in medicinal chemistry.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling its use as an intermediate in the synthesis of more complex molecules.

The synthesis of (R)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid typically involves:

- Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or their derivatives.

- Introduction of the tert-Butoxycarbonyl Group: This is commonly done using tert-butoxycarbonyl anhydride in the presence of a base.

- Substitution with 4-Methylbenzyl Group: The introduction of the 4-methylbenzyl group can be performed through electrophilic aromatic substitution or nucleophilic substitution methods.

These methods allow for the selective modification of the compound's structure while maintaining its chiral integrity.

(R)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid has potential applications in:

- Pharmaceutical Development: As an intermediate in the synthesis of drugs, particularly those targeting neurological disorders or infections.

- Chemical Research: In studies exploring chiral catalysts or ligands in asymmetric synthesis.

- Material Science: As a building block for creating functional materials with specific properties.

Interaction studies involving (R)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid could focus on:

- Protein Binding: Investigating how this compound interacts with various proteins, which could provide insights into its pharmacological properties.

- Enzyme Inhibition: Evaluating its potential as an inhibitor for specific enzymes relevant to disease pathways.

- Receptor Binding: Studying its affinity for neurotransmitter receptors could elucidate its effects on neurological functions.

Such studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with (R)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid. These include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid | Enantiomeric form | Different optical activity leading to varied biological interactions |

| 1-Benzylpyrrolidine-2-carboxylic acid | Lacks tert-butoxycarbonyl group | More reactive due to absence of protective group |

| 1-Methylpyrrolidine-2-carboxylic acid | Contains a methyl group instead of tert-butoxycarbonyl | May exhibit different solubility and reactivity |

These compounds provide a basis for comparative studies in terms of biological activity, reactivity, and synthetic pathways, highlighting the uniqueness of (R)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid within this class.